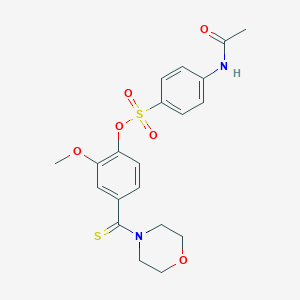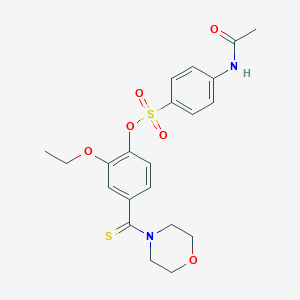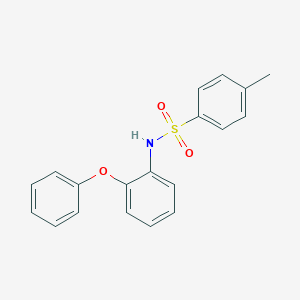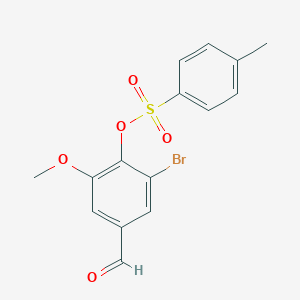![molecular formula C27H25ClN2O4S B306409 5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'BCT-100' and is a thiazolidinone derivative.
Mecanismo De Acción
The exact mechanism of action of BCT-100 is not yet fully understood. However, it has been suggested that BCT-100 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes. It has also been suggested that BCT-100 may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
BCT-100 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of specific enzymes involved in inflammation. BCT-100 has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, BCT-100 has been shown to have antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCT-100 is its broad range of potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. However, one of the limitations of BCT-100 is its limited solubility in water, which may pose challenges in its use in certain applications.
Direcciones Futuras
There are several future directions for research on BCT-100. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a drug candidate. Another potential direction is to study its potential as a plant growth regulator and insecticide. Additionally, further research is needed to understand the mechanism of action of BCT-100 and to identify potential targets for drug development.
Métodos De Síntesis
BCT-100 can be synthesized by a multistep reaction process involving the condensation of 3-(2-methoxyethyl)-2-aminothiophene with 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with phenyl isothiocyanate to yield the final product, BCT-100.
Aplicaciones Científicas De Investigación
BCT-100 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the medical field, BCT-100 has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the agricultural field, BCT-100 has been found to have potential as a plant growth regulator and insecticide. In material science, BCT-100 has been studied for its potential use as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C27H25ClN2O4S |
|---|---|
Peso molecular |
509 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25ClN2O4S/c1-32-14-13-30-26(31)24(35-27(30)29-21-11-7-4-8-12-21)17-20-15-22(28)25(23(16-20)33-2)34-18-19-9-5-3-6-10-19/h3-12,15-17H,13-14,18H2,1-2H3/b24-17-,29-27? |
Clave InChI |
INYVRIUTAXZTLF-FKMRTPQPSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=CC=C4 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)
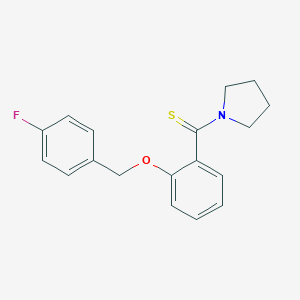
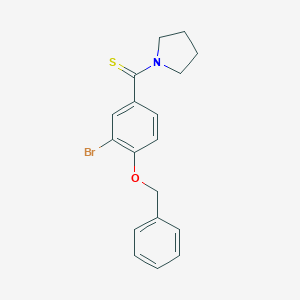
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
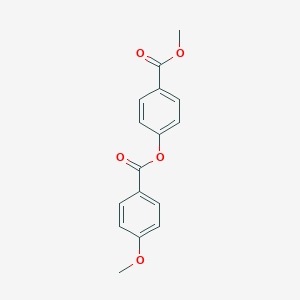
![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
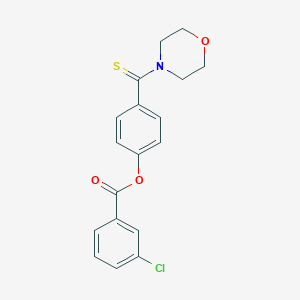
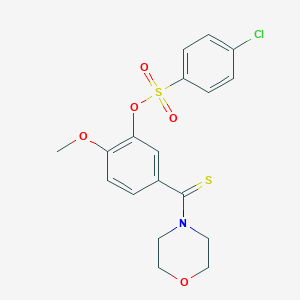
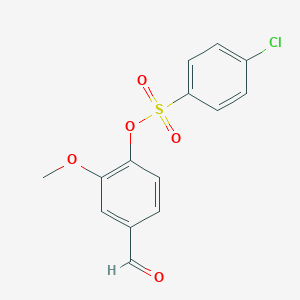
![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)
